Triacetic acid

Vue d'ensemble

Description

Triacetic acid, also known as cellulose triacetate, is a chemical compound derived from cellulose. It is produced by acetylating cellulose with acetic acid and/or acetic anhydride. This process converts the hydroxyl groups in cellulose to acetyl groups, making the cellulose polymer more soluble in organic solvents. This compound is commonly used in the creation of fibers and film bases and is chemically similar to cellulose acetate .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triacetic acid is synthesized by acetylating cellulose with acetic acid and acetic anhydride in the presence of a catalyst such as sulfuric acid. The acetylation reaction converts the hydroxyl groups in cellulose to acetyl groups, resulting in cellulose triacetate. The reaction conditions typically involve heating the mixture to promote the acetylation process .

Industrial Production Methods

In industrial settings, cellulose triacetate is produced by dissolving cellulose in a mixture of dichloromethane and methanolA finishing process called surface saponification is sometimes applied to remove part or all of the acetyl groups from the surface of the fibers, reducing their tendency to acquire a static charge .

Analyse Des Réactions Chimiques

Lactonization and Hydrolysis

Triacetic acid undergoes cyclization to form this compound lactone (4-hydroxy-6-methyl-2-pyrone), a stable tautomeric structure. This process is reversible under acidic or enzymatic conditions .

Reaction Conditions and Outcomes:

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Lactonization | Heating with H<sub>2</sub>SO<sub>4</sub> at 135°C | TAL (cyclic lactone) | |

| Hydrolysis | Aqueous alkali (pH > 11.5) | 3,5-dioxohexanoic acid |

Aldol Condensation Reactions

TAL serves as a biorenewable platform molecule for aldol reactions, forming polyketide-like structures. High-throughput DESI-MS screening identified optimal solvents and substrates for these reactions .

Key Findings:

-

Substrates: Aromatic aldehydes (e.g., benzaldehyde), aliphatic aldehydes.

-

Conditions: Solvent-dependent reactivity; polar aprotic solvents (e.g., DMF) enhance yields.

-

Products: β-Hydroxy ketones and conjugated enones (e.g., methyl 3,5-dioxohexanoate) .

Photochemical Reactions

UV irradiation of TAL induces ring-opening and rearrangement. In methanol, this yields methyl 3,5-dioxohexanoate, while in aprotic solvents, cycloaddition products form .

Mechanistic Pathway:

-

Photoexcitation generates a diradical intermediate.

-

Ring-opening to a linear triketoester.

-

Tautomerization or recombination to β-methylglutaconic acid derivatives .

Reactions with Amines and Hydrazines

TAL reacts with primary amines and hydrazines to form heterocyclic compounds. For example:

Example Reaction:

Conditions: Reflux in ethanol, 48 hours .

Esterification and Derivatives

This compound forms esters and salts under basic conditions:

-

Esterification: Reacts with alcohols (e.g., methanol) to yield methyl 3,5-dioxohexanoate .

-

Salt Formation: Neutralization with NaOH produces sodium triacetate, a water-soluble derivative .

Applications:

Oxidation and Reduction

Applications De Recherche Scientifique

Biotechnological Applications

1.1 Biofuel Production

Triacetic acid lactone can be produced from lignocellulosic biomass through engineered microbial fermentation processes. For instance, the oleaginous yeast Rhodosporidium toruloides has been modified to convert sorghum hydrolysates into TAL, facilitating the simultaneous production of biofuels and valuable bioproducts. This process enhances the economic viability of lignocellulosic biofuel production by integrating biomass deconstruction and fermentation into a single operation, achieving TAL titers of 3.9 g/L from unfiltered hydrolysate .

1.2 Bioproduct Synthesis

TAL serves as a precursor for various commercially important chemicals. It can be chemically converted into sorbic acid, which is widely used as a preservative, and polydiketoenamines (PDKs), which are valuable in plastics manufacturing. A study demonstrated that biorefineries could produce TAL from sugarcane at a minimum product selling price significantly lower than the market prices for these derivatives, thereby promoting sustainable chemical production .

Chemical Synthesis

2.1 Platform Chemical

TAL is recognized as a platform chemical due to its ability to undergo various chemical transformations. It can be converted into diverse compounds such as resorcinol and phloroglucinol, which have applications in pharmaceuticals and materials science. The potential for TAL to be utilized in the synthesis of polymers and plasticizers further underscores its importance in the chemical industry .

2.2 Crystallization and Separation Techniques

Recent advancements in crystallization techniques have enabled efficient separation of TAL from fermentation broths, achieving over 94% purity. This process is crucial for enhancing the commercial viability of TAL production by reducing costs associated with purification .

Case Studies

| Study | Organism | Substrate | TAL Yield (g/L) | Application |

|---|---|---|---|---|

| Otoupal et al., 2022 | Rhodosporidium toruloides | Sorghum hydrolysate | 3.9 | Biofuel and bioproduct production |

| Recent Study (2024) | Yarrowia lipolytica | Nitrogen-limited medium | 2.6 | Antibiotic production (pogostone) |

| Engineering Study (2023) | Pichia pastoris | Synthetic media | TBD | TAL biosynthesis for various applications |

Environmental Impact

The production of TAL from renewable resources like sugarcane not only addresses the need for sustainable chemicals but also significantly reduces carbon emissions compared to traditional fossil fuel-derived processes. Life cycle assessments indicate that biorefineries producing TAL can achieve substantial reductions in carbon intensity, making them environmentally favorable options for chemical manufacturing .

Mécanisme D'action

The mechanism of action of triacetate involves its ability to form strong hydrogen bonds with other molecules due to the presence of acetyl groups. This property makes it an effective material for creating fibers and films with high mechanical strength and stability. In drug delivery systems, triacetate can encapsulate active pharmaceutical ingredients, allowing for controlled release and targeted delivery .

Comparaison Avec Des Composés Similaires

Triacetic acid is chemically similar to cellulose acetate but has distinct differences:

Cellulose Acetate: Partially acetylated cellulose with a lower degree of substitution compared to triacetate. It is less heat-resistant and more soluble in organic solvents.

Cellulose Diacetate: Another form of cellulose acetate with an intermediate degree of substitution. .

Conclusion

This compound is a versatile compound with numerous applications in various fields. Its unique chemical properties, such as high solubility in organic solvents and strong hydrogen bonding capabilities, make it an essential material in the production of fibers, films, and other industrial products. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its importance in modern chemistry and industry.

Activité Biologique

Triacetic acid, also known as this compound lactone (TAL), is a compound of significant interest in biochemistry and industrial applications due to its versatile biological activities and potential as a platform chemical. This article explores the biological activity of this compound, focusing on its production, biochemical pathways, and various applications supported by case studies and research findings.

Overview of this compound

This compound is a cyclic compound derived from acetic acid, characterized by its ability to undergo various chemical transformations. It is primarily produced through microbial fermentation processes, particularly using organisms like Yarrowia lipolytica and Saccharomyces cerevisiae. Its structural properties allow it to serve as a precursor for numerous valuable chemicals, including pharmaceuticals and agrochemicals.

Biological Production

The biosynthesis of this compound involves the conversion of acetyl-CoA into TAL through polyketide synthesis pathways. Recent studies have demonstrated that manipulating metabolic pathways in yeast can significantly enhance TAL production. For example, the use of cerulenin, an inhibitor of fatty acid synthesis, resulted in a 2.7-fold increase in TAL production in Yarrowia lipolytica cultures under nitrogen-limiting conditions .

Case Study 1: Enhanced Production via Genetic Engineering

A study conducted by researchers focused on enhancing TAL production through genetic modifications in yeast strains. By employing CRISPR/Cas9 technology to disrupt specific genes involved in peroxisomal beta-oxidation, researchers observed a substantial increase in TAL titers. The modified strains produced 365 mg/L compared to 566 mg/L in wild-type strains under similar conditions . This case highlights the potential of genetic engineering in optimizing bioprocesses for industrial applications.

Case Study 2: Environmental Applications

This compound has been explored for its potential use in biocontrol applications within winemaking. Research indicated that TAL exhibits antifungal properties against certain yeast strains, making it a candidate for natural biocontrol agents in oenology. The study demonstrated that TAL could inhibit the growth of spoilage microorganisms without adversely affecting the quality of wine .

Research Findings on Biological Activity

Recent findings have expanded our understanding of this compound's biological activities:

- Antimicrobial Properties : TAL has shown significant antimicrobial activity against various pathogens, suggesting its potential use as a natural preservative or biocontrol agent .

- Chemical Reactivity : Studies utilizing desorption electrospray ionization-mass spectrometry (DESI-MS) have revealed that TAL can undergo aldol reactions to produce diverse chemical derivatives, which may have further biological applications .

- Biochemical Pathways : Investigations into the metabolic pathways involved in TAL synthesis have identified key enzymes and intermediates that could be targeted for enhanced production .

Data Table: Summary of Research Findings

Propriétés

IUPAC Name |

3,5-dioxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)2-5(8)3-6(9)10/h2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJSQTXMGCGYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

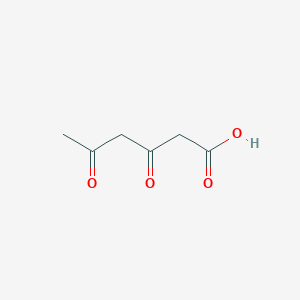

CC(=O)CC(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175668 | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2140-49-0 | |

| Record name | 3,5-Dioxohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2140-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 3,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.